molecular formula C20H18ClNO5S2 B2589037 Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 900012-68-2

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No. B2589037
M. Wt: 451.94
InChI Key: RMAAXKOJOOQNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a chemical compound with the molecular formula C20H18ClNO5S2. It has an average mass of 451.944 Da and a monoisotopic mass of 451.031494 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular structure. It has an average mass of 451.944 Da and a monoisotopic mass of 451.031494 Da .

Scientific Research Applications

Dyeing Polyester Fibers

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate-related compounds have been explored for their application in the field of textile dyes, particularly for dyeing polyester fibers. For example, derivatives such as ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate have been synthesized and used to produce monoazo disperse dyes. These dyes show promising results in terms of providing vibrant colors and exhibiting very good wash, perspiration, sublimation, and rub fastness ratings on polyester fabric, though they display poor photostability. The dyeing performance under reduced pressure indicates a potential for achieving deeper hues post-washing, highlighting their applicability in textile manufacturing processes (O. Iyun et al., 2015).

Peptide Synthesis

In peptide synthesis, specific ethyl thiophene-2-carboxylate derivatives have been utilized for protecting carboxyl groups. The 2-(p-nitrophenylthio)ethyl group, a related derivative, offers an alternative for carboxyl-group protection, showcasing advantages in selectivity and removal efficiency. This method emphasizes the compound's role in enhancing the efficiency and specificity of peptide chain assembly, a critical aspect of synthesizing bioactive peptides and proteins for therapeutic applications (M. J. Amaral, 1969).

Acid Corrosion Inhibition

Research on pyran derivatives, including ethyl thiophene-2-carboxylate derivatives, has shown their effectiveness in corrosion inhibition of metals in acidic environments. These compounds significantly increase the corrosion resistance of metals like mild steel in sulphuric acid solutions, suggesting their potential in industrial applications where corrosion resistance is crucial. The effectiveness of these derivatives as corrosion inhibitors underscores their importance in extending the lifespan of metal components in harsh chemical environments (J. Saranya et al., 2020).

Catalytic and Electro-catalytic Reactions

Derivatives of ethyl thiophene-2-carboxylate have been incorporated into polymer-supported systems for catalytic and electro-catalytic reactions. These systems show activity in processes such as the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride. The use of poly(3,4-ethylenedioxythiophene) to immobilize both the metal particle catalyst and the reagent exemplifies the innovative application of these compounds in facilitating various chemical transformations, potentially benefiting industries that rely on efficient catalytic processes (C. Sivakumar et al., 2011).

properties

IUPAC Name

ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO5S2/c1-3-27-20(23)18-19(15(12-28-18)13-7-5-4-6-8-13)29(24,25)22-14-9-10-17(26-2)16(21)11-14/h4-12,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAAXKOJOOQNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

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